molecular formula C11H10N2O B1298948 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 337957-59-2

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1298948
CAS No.: 337957-59-2
M. Wt: 186.21 g/mol
InChI Key: LFWZUGUMUQRWIU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and an aldehyde functional group at the 4-position of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves the formation of hydrazones, which can inhibit specific enzymes or disrupt cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antiparasitic activities, which can lead to changes in cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular components can result in oxidative stress, impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrazones with aldehyde groups, leading to enzyme inhibition or activation . These interactions can alter gene expression and disrupt normal cellular processes. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiparasitic activity. At higher doses, it can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: 1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophilic reagent used.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological receptors, modulating their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde

Uniqueness

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule.

Properties

IUPAC Name

1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWZUGUMUQRWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356163
Record name 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337957-59-2
Record name 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde utilized in materials science?

A1: 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde acts as a key component in synthesizing heteroleptic iridium (Ir) complexes for potential use in OLEDs [, ]. Specifically, it serves as an ancillary ligand, denoted as L2 in the research, within the iridium complex Ir(ppy)2L2 []. This complex, along with others synthesized using similar ligands, are investigated for their luminescent properties, which are crucial for OLED applications.

Q2: What are the key photophysical properties of the iridium complex containing 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde, and how do they compare to other similar complexes?

A2: While the research does not delve into specific photophysical data for the individual complex containing 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde (Ir(ppy)2L2), it highlights that a related complex, Ir(ppy)2L1, exhibits the highest photoluminescence quantum yield (ΦPL = 89%) among the series synthesized []. This high quantum yield, alongside a short exciton lifetime of 0.34 μs, makes Ir(ppy)2L1 a promising candidate for efficient OLEDs. Further research comparing the photophysical properties of Ir(ppy)2L2 to Ir(ppy)2L1 and other analogs would provide valuable insights into the structure-property relationships governing their luminescence.

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